N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide
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Overview
Description
N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide is a complex organic compound with a molecular formula of C23H29N3O3S This compound is known for its unique structural features, which include a piperazine ring, a phenyl group, and a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide typically involves multiple steps. One common method starts with the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its piperazine ring and propoxybenzamide moiety contribute to its versatility and potential for diverse applications.
This compound’s distinctiveness lies in its ability to undergo various chemical reactions and its potential for use in multiple scientific domains, making it a valuable subject of study.
Properties
Molecular Formula |
C24H30N4O3S |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-propoxybenzamide |
InChI |
InChI=1S/C24H30N4O3S/c1-3-16-31-21-7-5-6-18(17-21)23(30)26-24(32)25-19-8-10-20(11-9-19)27-12-14-28(15-13-27)22(29)4-2/h5-11,17H,3-4,12-16H2,1-2H3,(H2,25,26,30,32) |
InChI Key |
GTZSNBQSZQTLSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC |
Origin of Product |
United States |
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